molecular formula C16H31N3O B14783344 2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide

2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide

Cat. No.: B14783344
M. Wt: 281.44 g/mol
InChI Key: FSLYSVPDBWEKLE-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s unique structure, featuring a cyclopropyl group and a dimethylamino cyclohexyl moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.

    Introduction of the dimethylamino group: This step may involve reductive amination using dimethylamine and a suitable reducing agent.

    Coupling of the cyclohexyl moiety: This can be done through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or cyclopropyl groups.

    Reduction: Reduction reactions could target the carbonyl or amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide: can be compared with other cyclopropyl or dimethylamino-containing compounds.

    Cyclopropylamine derivatives: Known for their biological activity.

    Dimethylamino compounds: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H31N3O

Molecular Weight

281.44 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide

InChI

InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3

InChI Key

FSLYSVPDBWEKLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N

Origin of Product

United States

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